molecular formula C11H15N5O4 B103435 2'-C-methyladenosine CAS No. 15397-12-3

2'-C-methyladenosine

Numéro de catalogue B103435
Numéro CAS: 15397-12-3
Poids moléculaire: 281.27 g/mol
Clé InChI: PASOFFRBGIVJET-YRKGHMEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2’-C-Methyladenosine is an inhibitor of hepatitis C virus (HCV) replication. It is not cytotoxic at concentrations up to 100 µM . It is converted intracellularly to adenosine triphosphate, which inhibits the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) .


Synthesis Analysis

The synthesis of 2’-C-methyladenosine has been studied in the context of viral infections. For instance, it has been found to be a potent inhibitor of in vitro Zika Virus replication . More research is needed to fully understand the synthesis process.


Molecular Structure Analysis

The molecular formula of 2’-C-methyladenosine is C11H15N5O4 . Its molecular weight is 281.27 g/mol . More detailed structural analysis can be found in various chemical databases .


Chemical Reactions Analysis

2’-C-Methyladenosine is converted intracellularly to adenosine triphosphate . This conversion is part of its mechanism of action in inhibiting HCV replication .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-C-methyladenosine include a molecular weight of 281.27 g/mol . It is soluble in DMSO . More detailed properties can be found in various chemical databases .

Applications De Recherche Scientifique

  • Scientific Field : Cancer Biology
  • Application Summary : m6A methyltransferases have been reported to regulate key genes and pathways in cancer biology .
  • Methods of Application : m6A methyltransferases execute m6A deposition on distinct RNAs by their own or forming different complexes with additional partner proteins .
  • Results or Outcomes : The progress in the use of m6A methyltransferases in mediating therapy resistance, including chemotherapy, targeted therapy, immunotherapy and radiotherapy, has been highlighted .
  • Scientific Field : Inflammation Pharmacology
  • Application Summary : m6A RNA methylation has been associated with human tumorigenesis and drug resistance .
  • Methods of Application : m6A RNA methylation is catalyzed by RNA methyltransferases (writers), removed by its demethylases (erasers), and interacts with m6A-binding proteins (readers) .
  • Results or Outcomes : Abnormal changes in the m6A levels of these regulators are increasingly associated with human tumorigenesis and drug resistance .
  • Scientific Field : Cardiovascular Disease
  • Application Summary : m6A RNA methylation has been associated with various inflammatory states, including autoimmunity, infection, metabolic disease, cancer, neurodegenerative diseases, heart diseases, and bone diseases .
  • Methods of Application : m6A RNA methylation is installed by the RNA methyltransferase complex (MTC) and removed by demethylases, which regulate the post-transcriptional expression of target genes .
  • Results or Outcomes : Abnormal changes in the m6A levels of these regulators are increasingly associated with human diseases, including cardiovascular disease .

Orientations Futures

The role of 2’-C-methyladenosine and similar RNA modifications in various biological functions and diseases, including cancer, is a burgeoning area of research . Future studies will likely focus on further elucidating the mechanisms of action of these modifications and their potential therapeutic applications .

Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASOFFRBGIVJET-YRKGHMEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333334
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-C-methyladenosine

CAS RN

15397-12-3
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-C-methyladenosine
Reactant of Route 2
Reactant of Route 2
2'-C-methyladenosine
Reactant of Route 3
2'-C-methyladenosine
Reactant of Route 4
2'-C-methyladenosine
Reactant of Route 5
2'-C-methyladenosine
Reactant of Route 6
2'-C-methyladenosine

Citations

For This Compound
864
Citations
J Zmurko, RE Marques, D Schols… - PLoS neglected …, 2016 - journals.plos.org
… We established a panel of in vitro assays to allow the identification of ZIKV inhibitors and demonstrate that the viral polymerase inhibitor 7-deaza-2’-C-methyladenosine (7DMA) …
Number of citations: 296 journals.plos.org
SJ Hecker, KR Reddy, PD van Poelje… - Journal of medicinal …, 2007 - ACS Publications
2‘-C-Methyladenosine exhibits impressive inhibitory activity in the cell-based hepatitis C virus (HCV) subgenomic replicon assay, by virtue of intracellular conversion to the …
Number of citations: 52 pubs.acs.org
L Eyer, M Fojtíková, R Nencka, I Rudolf… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… One representative of C2′-methylated nucleosides, 7-deaza-2′-C-methyladenosine, … However, the antiviral effect of 7-deaza-2′-C-methyladenosine was absent or negligible …
Number of citations: 22 journals.asm.org
P Franchetti, L Cappellacci, S Marchetti… - Journal of medicinal …, 1998 - ACS Publications
… The different affinity of 3‘-C-methyl- and 2‘-C-methyladenosine for ADA was ascribed to the … conformation, while the conformation of 2‘-C-methyladenosine is predominantly north ( 3 T 2 )…
Number of citations: 120 pubs.acs.org
JL Del Sarto, RPF Rocha, L Bassit, IG Olmo, B Valiate… - Antiviral Research, 2020 - Elsevier
… For example, BCX4430, the viral polymerase inhibitor 7-deaza-2′-C-methyladenosine (7DMA) which are both adenosine nucleoside analogs. Despite providing protection in both …
Number of citations: 7 www.sciencedirect.com
SP Ong, SC McFarlan, HPC Hogenkamp - Biochemistry, 1993 - ACS Publications
… reductase of Corynebacterium nephridii with 2'-C-methyladenosine S'-diphosphate (2'-MeADP) … product formed from 2'-MeADP has been identified as 2'-deoxy-2'-C-methyladenosine by …
Number of citations: 17 pubs.acs.org
G Butora, DB Olsen, SS Carroll, DR McMasters… - Bioorganic & medicinal …, 2007 - Elsevier
… 2′-C-methyladenosine was found to be a moderately active inhibitor of intracellular HCV RNA replication, whereas 9-deaza- 2′-C-methyladenosine … with 2′-C-methyladenosine’s …
Number of citations: 45 www.sciencedirect.com
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
… As part of an effort to address the limitations of 2‘-C-methyladenosine (1) (Figure 1) with … stability when compared to that of 2‘-C-methyladenosine. Most importantly, as exemplified by the …
Number of citations: 234 pubs.acs.org
L Cappellacci, G Barboni, M Palmieri… - Journal of medicinal …, 2002 - ACS Publications
… So, the greater affinity of 1‘- and 2‘-C-methyladenosine for the A 1 receptor, as compared to that of 3‘-C-methyladenosine, might be explained by their preference for the N-puckered …
Number of citations: 48 pubs.acs.org
JI Robinson, SM Beverley - Journal of Biological Chemistry, 2018 - ASBMB
… Previously, we reported that 2′-C-methyladenosine (2CMA) potently inhibited LRV1 in Leishmania guyanensis (Lgy) and Leishmania braziliensis, leading to viral eradication at …
Number of citations: 7 www.jbc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.